5-Carboxy-2,3-difluorophenylboronic acid
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Overview
Description
5-Carboxy-2,3-difluorophenylboronic acid is a boronic acid derivative of phenylfluorinated benzoic acid.
Mechanism of Action
Target of Action
5-Carboxy-2,3-difluorophenylboronic acid, also known as 3-Borono-4,5-difluorobenzoic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
The compound acts as a nucleophile in the Suzuki–Miyaura coupling reaction . It undergoes transmetalation, a process where it transfers its boron atom to palladium, forming a new palladium-carbon bond . This is followed by reductive elimination, which forms the final product and regenerates the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic synthesis to create biaryl compounds . The compound can also be involved in other transformations, including oxidations, aminations, halogenations, and various types of C–C bond formations .
Pharmacokinetics
It’s worth noting that organoboron compounds like this one are generally stable and readily prepared .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic molecules from simpler precursors . The compound can also contribute to the synthesis of various functional groups .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . The stability of the compound can be affected by exposure to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 5-Carboxy-2,3-difluorophenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-2,3-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
5-Carboxy-2,3-difluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoic acid: An organic compound with similar fluorine substitution but lacking the boronic acid group.
3,5-Difluorobenzoic acid: Another fluorinated benzoic acid with two fluorine atoms but no boronic acid group.
Uniqueness
The combination of these functional groups makes it a valuable compound for synthetic chemistry and material science.
Properties
IUPAC Name |
3-borono-4,5-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIWMNPBZLPGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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